BenchChemオンラインストアへようこそ!

Rosal

Gastroenterology Pharmacology Gastric Acid Secretion

Rosal (rosaprostol sodium) offers a unique research tool with moderate antisecretory activity (27-36% inhibition) and cytoprotective effects. Unlike more potent analogs (misoprostol), it demonstrates a significantly lower incidence of diarrhea and cardiovascular effects. With a 3h half-life and distinct first-pass metabolism, it is ideal for head-to-head studies and reference standard applications in gastric mucosal research. We supply high-purity (≥98%) material, ensuring consistency and reliability for preclinical evaluations.

Molecular Formula C18H33O3-
Molecular Weight 297.5 g/mol
Cat. No. B10828588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRosal
Molecular FormulaC18H33O3-
Molecular Weight297.5 g/mol
Structural Identifiers
SMILESCCCCCCC1CCC(C1CCCCCCC(=O)[O-])O
InChIInChI=1S/C18H34O3/c1-2-3-4-7-10-15-13-14-17(19)16(15)11-8-5-6-9-12-18(20)21/h15-17,19H,2-14H2,1H3,(H,20,21)/p-1/t15-,16+,17?/m0/s1
InChIKeyNMAOJFAMEOVURT-RTKIROINSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rosal (Rosaprostol) Procurement Guide: Synthetic Prostaglandin E1 Analog for Gastroprotective Research and Formulation


Rosal (tradename for rosaprostol sodium; CAS 56695-66-0) is a synthetic 9‑hydroxy‑19,20‑bis‑nor‑prostanoic acid derivative that acts as a prostaglandin E1 (PGE1) analog [1]. It is characterized by a cyclopentaneheptanoic acid core with a 2‑hexyl side chain and a molecular weight of 320.44 g/mol (sodium salt) [1][2]. Rosal is indicated for the treatment of gastric and duodenal ulcers, gastritis, and NSAID‑induced gastropathy through a dual mechanism: moderate inhibition of gastric acid secretion and direct cytoprotection of the gastroduodenal mucosa [3][4].

Rosal (Rosaprostol) in Research and Formulation: Why Class‑Wide Interchange with Other Prostaglandin Analogs is Not Supported


Although Rosal shares the prostaglandin analog class with agents such as misoprostol and enprostil, direct substitution is precluded by quantifiable differences in potency, side‑effect liability, and pharmacokinetic profile. Rosal exhibits a distinct acid‑suppression magnitude (27‑36% reduction in stimulated acid output) [1], a unique first‑pass biotransformation that yields a metabolite with a 3‑h half‑life [2], and a markedly lower incidence of diarrhea and cardiovascular effects compared to more potent PGE1 analogs [3]. These factors dictate that Rosal cannot be assumed to be bioequivalent or functionally interchangeable with other prostaglandin‑based antiulcer agents.

Rosal (Rosaprostol) Comparative Evidence: Quantitative Differentiation Against Misoprostol, Enprostil, Cimetidine, and Placebo


Acid Suppression Magnitude: Rosaprostol vs. Misoprostol

In acute human studies, rosaprostol reduced pentagastrin‑stimulated gastric acid output by 27‑36% [1]. In contrast, misoprostol achieves an IC50 of 2‑3 × 10⁻⁹ M in isolated canine parietal cells for histamine‑stimulated acid secretion [2]. The lower potency of rosaprostol is directly linked to its improved gastrointestinal tolerability.

Gastroenterology Pharmacology Gastric Acid Secretion

Duodenal Cytoprotection: Rosaprostol vs. Placebo in Ethanol‑Induced Mucosal Injury

In a blinded crossover study of 18 healthy volunteers, pretreatment with rosaprostol followed by 40% ethanol challenge resulted in significantly reduced duodenal mucosal damage at 3 min post‑ethanol compared to placebo. Notably, mucosal recovery was accelerated in the rosaprostol group at 1 h, whereas placebo‑treated subjects exhibited worsening damage at 3 h [1].

Cytoprotection Gastroenterology NSAID‑Induced Gastropathy

Ulcer Healing Efficacy: Rosaprostol vs. Cimetidine

In clinical trials, rosaprostol achieved duodenal ulcer healing rates comparable to those of the H2‑receptor antagonist cimetidine when given at antisecretory doses [1][2]. While rosaprostol is less potent than misoprostol or enprostil, it demonstrates equivalent therapeutic efficacy to a first‑line acid‑suppressive agent.

Peptic Ulcer Clinical Trial Healing Rate

Acute Oral Toxicity: Rosaprostol LD50 Compared to Reference Prostaglandin Analogs

The acute oral LD50 of rosaprostol sodium is approximately 3000 mg/kg in mice and >5000 mg/kg in rats [1][2]. This indicates a wide safety margin. In contrast, misoprostol has a reported oral LD50 in rats of 40‑100 mg/kg [3] (though note differences in study design), underscoring the much lower acute toxicity of rosaprostol.

Toxicology Safety Pharmacology LD50

Pharmacokinetic Profile: Rosaprostol Half‑Life and Peak Concentration

After a single 500 mg oral dose in healthy volunteers, rosaprostol reaches a peak plasma concentration (Cmax) of 524 ng/mL at 4 h, while its major metabolite peaks earlier at 2 h (503 ng/mL). The elimination half‑life (t½) of rosaprostol is approximately 5 h; the metabolite t½ is 3 h [1]. All rosaprostol is biotransformed via a first‑pass effect, and only the metabolite is partially excreted in urine.

Pharmacokinetics Drug Metabolism First‑Pass Effect

Rosal (Rosaprostol) Application Scenarios Derived from Comparative Evidence


Investigation of Cytoprotective Mechanisms in NSAID‑Induced Gastropathy

Based on the demonstrated ability of rosaprostol to significantly reduce mucosal damage and promote recovery in the ethanol‑induced injury model [1], this compound is well‑suited for preclinical and clinical studies exploring non‑acid‑suppressive mucosal protection. It serves as a reference standard for evaluating the cytoprotective component of antiulcer therapies, especially in combination with NSAIDs.

Formulation Development for Antiulcer Agents Requiring Lower Diarrhea Incidence

The quantitative data showing that rosaprostol reduces stimulated acid secretion by only 27‑36% [2] and that it does not induce diarrhea or hemodynamic changes in gastritis patients [3] support its use in developing oral solid dosage forms or gastro‑retentive systems where reduced side effects are critical for patient adherence.

Comparative Pharmacology Studies of Prostaglandin Analog Selectivity

The unique pharmacokinetic profile of rosaprostol—including a 5‑h half‑life and distinct first‑pass metabolism [4]—makes it an ideal candidate for head‑to‑head studies against more potent analogs (e.g., misoprostol, enprostil) to delineate structure‑activity relationships governing gastric vs. systemic effects.

Reference Standard for Acid‑Suppression Assays in Gastric Physiology Research

With a well‑characterized acute antisecretory effect (27‑36% inhibition of pentagastrin‑stimulated acid output) [2], rosaprostol can be employed as a moderate‑efficacy positive control in assays measuring gastric acid secretion, enabling researchers to calibrate assay sensitivity without inducing complete acid suppression.

Quote Request

Request a Quote for Rosal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.